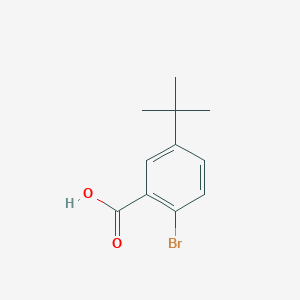

2-Bromo-5-(t-butyl)benZoic acid

Description

Overview of Benzoic Acid Derivatives in Synthetic Design

Benzoic acid and its derivatives are a class of aromatic carboxylic acids that serve as versatile building blocks in organic synthesis. The presence of the carboxylic acid group provides a reactive handle for a multitude of chemical transformations, including esterification, amidation, and reduction. Furthermore, the aromatic ring can be functionalized with a wide range of substituents, which modulate the acidity of the carboxylic acid and provide sites for further chemical modification. This dual functionality makes substituted benzoic acids invaluable in the construction of complex molecular architectures.

Strategic Importance of Halogenation and Alkyl Substitution in Aromatic Systems

The introduction of halogen atoms and alkyl groups onto an aromatic ring is a powerful strategy for manipulating the properties of a molecule. Halogenation, the process of introducing one or more halogen atoms, can significantly alter the electronic nature of the aromatic ring through inductive and resonance effects. Halogens, being electronegative, are generally electron-withdrawing, which can increase the acidity of a benzoic acid derivative. Moreover, halogen atoms can serve as versatile synthetic handles for cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Alkyl substitution, on the other hand, primarily influences the steric environment and lipophilicity of the molecule. The bulky tert-butyl group, in particular, can impose significant steric hindrance, which can direct the regioselectivity of subsequent reactions and influence the conformational preferences of the molecule. This steric bulk can also enhance the solubility of the compound in nonpolar solvents and protect adjacent functional groups from unwanted reactions.

Research Landscape of 2-Bromo-5-(t-butyl)benzoic Acid as a Functionalized Aromatic Platform

This compound, with its bromine atom at the ortho position and a bulky tert-butyl group at the meta position relative to the carboxylic acid, is a prime example of a strategically functionalized aromatic platform. synhet.com The combination of a halogen and a sterically demanding alkyl group makes this compound a potentially valuable intermediate in the synthesis of more complex molecules. While specific research dedicated exclusively to this compound is limited, its structural motifs suggest a range of potential applications in medicinal chemistry and materials science. synhet.com Its availability from commercial suppliers as a research chemical indicates its utility in synthetic endeavors. synhet.combldpharm.com

Chemical Profile of this compound

| Property | Value |

| IUPAC Name | 2-Bromo-5-(tert-butyl)benzoic acid |

| CAS Number | 1369952-28-2 |

| Molecular Formula | C₁₁H₁₃BrO₂ |

| Molecular Weight | 257.12 g/mol |

| Appearance | Solid |

| Purity | Typically offered at ≥95% |

This data is compiled from commercially available sources. synhet.combldpharm.com

Synthesis and Reactivity

While detailed, peer-reviewed synthetic procedures specifically for this compound are not extensively documented, its synthesis can be inferred from established methods for preparing similar substituted benzoic acids. A plausible route would involve the bromination of 4-tert-butylbenzoic acid. The directing effects of the carboxylic acid and the tert-butyl group would need to be carefully considered to achieve the desired 2-bromo isomer.

The reactivity of this compound is dictated by its three key functional components: the carboxylic acid, the aromatic ring, and the bromine substituent.

Carboxylic Acid Group: This group can undergo standard transformations such as esterification, conversion to an acyl chloride, or amidation to generate a variety of derivatives.

Aromatic Ring: The electron-withdrawing nature of the bromine and carboxylic acid groups deactivates the ring towards electrophilic aromatic substitution. However, the positions for potential substitution are influenced by the directing effects of the existing groups.

Bromine Atom: The carbon-bromine bond provides a key site for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of substituents at the 2-position, further diversifying the molecular scaffold. The steric hindrance from the adjacent tert-butyl group could influence the efficiency of these coupling reactions.

Potential Applications in Research and Development

The unique substitution pattern of this compound makes it a promising starting material for the synthesis of novel compounds with potential applications in various fields. The presence of the bromine atom allows for its use as a building block in the construction of more complex molecules through cross-coupling chemistry. For instance, it could be utilized in the synthesis of novel pharmaceutical agents, where the specific arrangement of substituents could lead to targeted biological activity. Furthermore, its derivatives could be explored as components in the development of new organic materials with tailored electronic and photophysical properties.

Structure

3D Structure

Properties

Molecular Formula |

C11H13BrO2 |

|---|---|

Molecular Weight |

257.12 g/mol |

IUPAC Name |

2-bromo-5-tert-butylbenzoic acid |

InChI |

InChI=1S/C11H13BrO2/c1-11(2,3)7-4-5-9(12)8(6-7)10(13)14/h4-6H,1-3H3,(H,13,14) |

InChI Key |

PLYAFALWXMOHEL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)Br)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 5 T Butyl Benzoic Acid

Direct Halogenation Strategies for Aromatic Systems

Direct halogenation of an aromatic ring is a fundamental transformation in organic chemistry. In the context of synthesizing 2-bromo-5-(t-butyl)benzoic acid, this approach starts with 5-(t-butyl)benzoic acid. The key challenge in this method is to control the regioselectivity of the bromination reaction to favor the introduction of the bromine atom at the C-2 position.

Regioselective Bromination of Substituted Benzoic Acid Precursors

The regiochemical outcome of the electrophilic aromatic substitution on a disubstituted benzene (B151609) ring is dictated by the electronic and steric effects of the existing substituents. In 5-(t-butyl)benzoic acid, the t-butyl group is a bulky, activating ortho,para-director, while the carboxylic acid group is a deactivating meta-director. The directing effects of both substituents must be considered to predict the most likely position of bromination. The t-butyl group at C-5 directs incoming electrophiles to the ortho (C-4 and C-6) and para (C-2) positions. The carboxylic acid group at C-1 directs to the meta (C-3 and C-5) positions. The position C-2 is para to the activating t-butyl group and ortho to the deactivating but ortho-directing (in terms of substitution on the ring) carboxylic acid group. The position C-4 is ortho to the t-butyl group and meta to the carboxylic acid group. Given the steric hindrance of the bulky t-butyl group, electrophilic attack at the less hindered C-2 position is generally favored over the C-4 and C-6 positions.

The direct bromination of aromatic compounds using elemental bromine (Br₂) is often facilitated by a Lewis acid catalyst. Catalysts such as iron(III) bromide (FeBr₃) or iron powder polarize the bromine molecule, increasing its electrophilicity and promoting the substitution reaction. The reaction of 1,4-di-tert-butylbenzene with bromine in the presence of an iron catalyst, for instance, yields 1,4-di-tert-butyl-2-bromobenzene, demonstrating that bromination occurs at a position ortho to one of the t-butyl groups. orgsyn.org This suggests that for 5-(t-butyl)benzoic acid, bromination at the C-2 position is a highly probable outcome.

The general conditions for such a reaction would involve treating 5-(t-butyl)benzoic acid with elemental bromine in a suitable solvent, such as a halogenated hydrocarbon, in the presence of a catalytic amount of a Lewis acid. The reaction temperature is typically controlled to prevent multiple brominations and side reactions.

Table 1: Representative Conditions for Bromination with Elemental Bromine

| Reactant | Brominating Agent | Catalyst | Solvent | Temperature (°C) | Product |

| 1,3,5-Tri-tert-butylbenzene | Bromine | Iron Powder | Carbon Tetrachloride | 0 | 1-Bromo-2,4,6-tri-tert-butylbenzene |

| p-Nitrotoluene | Bromine | Iron Powder | None | 75-80 | 2-Bromo-4-nitrotoluene |

This table presents typical conditions for the bromination of substituted benzenes and is illustrative of the conditions that could be adapted for the bromination of 5-(t-butyl)benzoic acid.

N-Bromosuccinimide (NBS) is a versatile and milder brominating agent compared to elemental bromine. organic-chemistry.org It is often used for the regioselective bromination of electron-rich aromatic compounds. organic-chemistry.org The reaction can be initiated by light, radical initiators, or acid catalysts. For aromatic bromination, acid catalysis is common, where a proton source enhances the electrophilicity of the bromine atom in NBS.

The use of NBS for the bromination of aromatic derivatives can be highly regioselective. organic-chemistry.org For substrates with activating groups, para-bromination is often the major outcome. In the case of 5-(t-butyl)benzoic acid, the t-butyl group would strongly favor bromination at the para position (C-2). A new method for regioselective aromatic bromination using NBS has been developed utilizing lactic acid derivatives as halogen bond acceptors, which can enhance the reactivity of NBS under aqueous conditions at room temperature. ijisrt.com

Table 2: Examples of Aromatic Bromination using NBS

| Substrate | Brominating Agent | Catalyst/Additive | Solvent | Temperature | Product |

| t-Butylbenzene | NBS | Mandelic Acid | Acetonitrile/Water | Room Temperature | 1-Bromo-4-t-butylbenzene |

| 4-Methoxyacetophenone | NBS | Mandelic Acid | Acetonitrile/Water | Room Temperature | 3-Bromo-4-methoxyacetophenone |

This table showcases the utility of NBS in regioselective bromination and provides a basis for its application in the synthesis of this compound.

Influence of Reaction Conditions on Bromination Selectivity and Yield

The selectivity and yield of the bromination reaction are critically dependent on the reaction conditions. Factors such as the choice of solvent, catalyst, temperature, and the nature of the brominating agent all play a significant role.

For instance, the non-catalytic bromination of t-butylbenzene in 85% acetic acid at 25°C yields predominantly the p-bromo-t-butylbenzene isomer (97.3%), with very small amounts of the ortho (1.20%) and meta (1.47%) isomers. orgsyn.org This high para-selectivity is attributed to the steric bulk of the t-butyl group hindering attack at the ortho positions.

The choice of catalyst can also influence the outcome. While Lewis acids like FeBr₃ are commonly used, other systems have been developed for enhanced regioselectivity. For example, a protocol using tetrabutylammonium bromide (TBAB) promoted by vanadium pentoxide (V₂O₅) and hydrogen peroxide (H₂O₂) has been shown to be effective for the regioselective bromination of various organic substrates under mild conditions. organic-chemistry.org

Temperature is another crucial parameter. Higher temperatures can sometimes lead to a decrease in regioselectivity and an increase in the formation of polybrominated byproducts. Therefore, reactions are often carried out at or below room temperature to maximize the yield of the desired monobrominated product.

Carboxylation of Halogenated Precursors

An alternative synthetic route to this compound involves the introduction of the carboxylic acid group onto a pre-existing brominated aromatic ring. This is typically achieved through the formation of an organometallic intermediate, which is then reacted with carbon dioxide.

Carbonation of Aryl Organometallic Reagents (e.g., Grignard, Organolithium) Derived from Brominated Tert-butylbenzenes

This methodology starts with a brominated tert-butylbenzene derivative, which is converted into a highly reactive organometallic species. The most common organometallic reagents used for this purpose are Grignard reagents (R-MgBr) and organolithium reagents (R-Li).

For the synthesis of this compound, a suitable precursor would be 1,4-dibromo-2-tert-butylbenzene. Selective metal-halogen exchange at the more sterically accessible bromine atom (at C-4) would generate the desired organometallic intermediate. Subsequent reaction with carbon dioxide (usually in the form of dry ice or gaseous CO₂) followed by acidic workup would yield the target carboxylic acid.

The reaction of 1,4-di-tert-butylbenzene with bromine can produce 2,5-di-tert-butylbromobenzene. orgsyn.org This brominated compound can then be reacted with n-butyllithium followed by carbonation to give 2,5-di-tert-butylbenzoic acid. orgsyn.org This demonstrates the feasibility of forming a benzoic acid from a brominated tert-butylbenzene precursor. A similar strategy could be employed for the synthesis of this compound from an appropriately substituted precursor.

Table 3: General Scheme for Carboxylation of Aryl Halides

| Step | Reactants | Reagents | Intermediate/Product |

| 1. Formation of Organometallic Reagent | Aryl Bromide (Ar-Br) | Mg (for Grignard) or R-Li (for Organolithium) | Arylmagnesium bromide (Ar-MgBr) or Aryllithium (Ar-Li) |

| 2. Carboxylation | Ar-MgBr or Ar-Li | 1. CO₂ 2. H₃O⁺ | Arylcarboxylic acid (Ar-COOH) |

This table outlines the general two-step process for the synthesis of benzoic acids via the carboxylation of aryl halides.

The success of this method relies on the clean formation of the organometallic reagent and the efficient trapping of it with carbon dioxide. Side reactions, such as coupling of the organometallic reagent with the starting aryl halide, can occur but can often be minimized by controlling the reaction temperature and addition rates.

In Situ Generation of Aryl Intermediates for Carboxylation

One effective strategy for the synthesis of this compound involves the in situ generation of a nucleophilic aryl intermediate from a corresponding aryl halide, which is then trapped by an electrophilic source of carbon dioxide, such as CO2 gas or dry ice. This approach typically utilizes organolithium or Grignard reagents.

The process would start with 1,4-dibromo-2-(t-butyl)benzene or 1-bromo-4-(t-butyl)benzene. In the case of 1-bromo-4-(t-butyl)benzene, a lithium-halogen exchange reaction can be performed using an organolithium reagent like n-butyllithium or tert-butyllithium at low temperatures, typically -78 °C, in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) researchgate.net. This generates the highly reactive 4-(t-butyl)phenyllithium intermediate in situ. Subsequent reaction with solid carbon dioxide (dry ice) followed by an acidic workup protonates the carboxylate salt to yield 4-(t-butyl)benzoic acid. To obtain the target molecule, a subsequent bromination step would be necessary.

Alternatively, a Grignard reagent can be formed by reacting 1-bromo-4-(t-butyl)benzene with magnesium metal in an anhydrous ether solvent. The resulting arylmagnesium bromide is then carboxylated by bubbling carbon dioxide gas through the solution or by pouring the Grignard solution over crushed dry ice. Acidic workup then provides the desired benzoic acid.

A more direct approach would involve the selective lithiation of a dibrominated precursor. For instance, starting with 1,4-dibromo-2-(t-butyl)benzene, a carefully controlled lithium-halogen exchange at the less sterically hindered bromine atom could be envisioned. The resulting aryllithium intermediate would then be carboxylated as described above.

| Starting Material | Reagents | Intermediate | Product |

| 1-Bromo-4-(t-butyl)benzene | 1. n-BuLi or t-BuLi, THF, -78°C 2. CO2 (dry ice) 3. H3O+ | 4-(t-butyl)phenyllithium | 4-(t-butyl)benzoic acid |

| 1-Bromo-4-(t-butyl)benzene | 1. Mg, anhydrous ether 2. CO2 3. H3O+ | 4-(t-butyl)phenylmagnesium bromide | 4-(t-butyl)benzoic acid |

Oxidation Pathways to the Carboxylic Acid Moiety

Another major synthetic route involves the oxidation of a pre-existing functional group on the benzene ring to a carboxylic acid. This is a common and often efficient method for the synthesis of benzoic acid derivatives.

The side-chain oxidation of an alkylbenzene to a benzoic acid is a classic transformation in organic chemistry. libretexts.orgpressbooks.pubmasterorganicchemistry.comorganicchemistryguide.comlibretexts.org For the synthesis of this compound, a suitable precursor would be 2-bromo-1-(t-butyl)-4-methylbenzene or another alkyl-substituted analog. The alkyl group, typically a methyl or ethyl group, is oxidized to a carboxylic acid using a strong oxidizing agent.

Potassium permanganate (KMnO4) is a common reagent for this transformation. libretexts.orgpressbooks.pubmasterorganicchemistry.comorganicchemistryguide.com The reaction is typically carried out in an aqueous solution, often with heating. The alkylbenzene is vigorously stirred with the KMnO4 solution, and upon completion of the reaction, the resulting manganese dioxide is removed by filtration. Acidification of the filtrate then precipitates the benzoic acid. A key requirement for this reaction is the presence of at least one benzylic hydrogen on the alkyl group. masterorganicchemistry.comlibretexts.org Therefore, a methyl, ethyl, or isopropyl group can be oxidized, but a tert-butyl group, lacking a benzylic hydrogen, is resistant to this oxidation. masterorganicchemistry.com This selectivity is advantageous as the t-butyl group at the 5-position remains intact during the oxidation of the alkyl group at the 1-position.

Other strong oxidizing agents like chromic acid (generated from sodium dichromate and sulfuric acid) can also be employed, although the use of chromium-based reagents is becoming less common due to their toxicity. Catalytic oxidation processes using air or molecular oxygen as the oxidant and transition metal catalysts, such as cobalt salts, have also been developed for industrial applications, offering a greener alternative. researchgate.netresearchgate.net

| Starting Material | Oxidizing Agent | Conditions | Product |

| 2-Bromo-1-(t-butyl)-4-methylbenzene | KMnO4 | Aqueous, heat | This compound |

| 2-Bromo-1-(t-butyl)-4-ethylbenzene | KMnO4 | Aqueous, heat | This compound |

| 2-Bromo-1-(t-butyl)-4-methylbenzene | Na2Cr2O7, H2SO4 | Heat | This compound |

| 2-Bromo-1-(t-butyl)-4-methylbenzene | O2, Co(OAc)2 | High temperature | This compound |

Beyond the oxidation of alkyl side chains, other functional groups can also be converted to a carboxylic acid moiety. For instance, a precursor such as 2-bromo-5-(t-butyl)benzaldehyde can be oxidized to the corresponding carboxylic acid. This oxidation is generally milder than side-chain oxidation and can be achieved with a variety of reagents.

A common method is the use of potassium permanganate under neutral or slightly alkaline conditions. Another effective and often high-yielding method is the Pinnick oxidation, which uses sodium chlorite (NaClO2) in the presence of a chlorine scavenger like 2-methyl-2-butene. chemicalbook.com This method is known for its high functional group tolerance. The oxidation of a primary alcohol, (2-bromo-5-(t-butyl)phenyl)methanol, to the carboxylic acid can also be accomplished using strong oxidizing agents like KMnO4 or Jones reagent (CrO3 in aqueous acetone/sulfuric acid).

The hydrolysis of a nitrile group is another viable route. Starting from 2-bromo-5-(t-butyl)benzonitrile, either acidic or basic hydrolysis will yield the carboxylic acid. Acidic hydrolysis is typically carried out with a strong acid like sulfuric or hydrochloric acid with heating, while basic hydrolysis involves heating with a strong base like sodium hydroxide, followed by acidification to protonate the resulting carboxylate salt.

| Precursor Functional Group | Reagents | Conditions |

| Aldehyde | KMnO4 | Neutral or alkaline |

| Aldehyde | NaClO2, 2-methyl-2-butene | Mild, buffered solution |

| Primary Alcohol | KMnO4 or Jones Reagent | Acidic, heat |

| Nitrile | H2SO4 or HCl, H2O | Heat |

| Nitrile | 1. NaOH, H2O, heat 2. H3O+ | Heat, then acidification |

Palladium-Catalyzed Transformations for Aryl Halide Formation (Indirect Synthesis)

An indirect approach to the synthesis of this compound involves the formation of the carbon-bromine bond via a palladium-catalyzed reaction. This strategy would typically start with a benzoic acid derivative that is then brominated in a regioselective manner.

Palladium-catalyzed C-H activation/functionalization has emerged as a powerful tool in organic synthesis. nih.govresearchgate.netnih.govrsc.orgrsc.orgmdpi.comescholarship.org In this context, one could envision a route starting from 5-(t-butyl)benzoic acid. The carboxylic acid group can act as a directing group, facilitating the ortho-C-H activation by a palladium catalyst. researchgate.netrsc.orgresearchgate.net The resulting palladacycle intermediate could then react with a brominating agent to introduce the bromine atom at the 2-position. This approach offers high regioselectivity, which can be a significant advantage over traditional electrophilic aromatic substitution methods that might yield a mixture of isomers.

Another palladium-catalyzed approach could involve a cross-coupling reaction. For instance, a suitably functionalized precursor, such as a boronic acid derivative of 5-(t-butyl)benzoic acid, could be coupled with a bromine source under palladium catalysis. However, the direct C-H activation approach is generally more atom-economical.

| Starting Material | Catalyst System | Brominating Agent | Key Transformation |

| 5-(t-butyl)benzoic acid | Pd(OAc)2, ligand | N-Bromosuccinimide (NBS) or other electrophilic bromine source | Ortho-C-H bromination |

Comparative Analysis of Synthetic Routes: Efficiency, Scalability, and Green Chemistry Principles

When evaluating the different synthetic routes to this compound, several factors must be considered, including chemical yield, cost of reagents, ease of purification, scalability, and environmental impact.

In Situ Carboxylation: This method can be very efficient, especially if a suitable dibrominated precursor is available for selective monometalation. However, it requires anhydrous conditions and the use of pyrophoric organolithium reagents, which can be challenging to handle on a large scale. The generation of stoichiometric amounts of salt byproducts is also a drawback from a green chemistry perspective.

Side-Chain Oxidation: The oxidation of a methyl or other alkyl group is often a high-yielding and cost-effective method, particularly when using inexpensive oxidizing agents like KMnO4. masterorganicchemistry.com The starting materials are often readily accessible. However, the use of stoichiometric amounts of strong oxidants like permanganate or chromates generates significant amounts of inorganic waste (MnO2 or chromium salts), which is a major disadvantage from an environmental standpoint. scribd.com Catalytic oxidation with air is a much greener alternative but may require specialized equipment and optimization of reaction conditions. researchgate.net

Conversion of Other Functional Groups: The oxidation of an aldehyde to a carboxylic acid is typically a very clean and high-yielding reaction, making it an excellent choice if the aldehyde is readily available. The Pinnick oxidation is particularly attractive due to its mild conditions and high selectivity. Nitrile hydrolysis is also efficient but may require harsh conditions (strong acid or base and high temperatures).

Green Chemistry Principles: The principles of green chemistry advocate for processes that are safe, efficient, and environmentally benign. wjpmr.com

Atom Economy: Routes involving C-H activation or catalytic additions generally have better atom economy than those that use stoichiometric reagents and generate significant waste.

Use of Safer Chemicals: Avoiding toxic reagents like chromium-based oxidants is a key consideration. Catalytic methods often use less hazardous materials.

Waste Prevention: The generation of large amounts of inorganic waste from stoichiometric oxidations is a significant issue. Catalytic and solvent-free methods are preferable. wjpmr.com

Energy Efficiency: Reactions that can be run at or near ambient temperature and pressure are more energy-efficient.

Chemical Reactivity and Transformation of 2 Bromo 5 T Butyl Benzoic Acid

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid group is a versatile functional handle, enabling transformations such as esterification, amidation, reduction, and decarboxylation. The steric hindrance imparted by the ortho-bromine atom and the electronic effects of the ring substituents play a significant role in the feasibility and conditions required for these reactions.

Esterification Reactions: Catalytic and Stoichiometric Approaches

Esterification of 2-bromo-5-(t-butyl)benzoic acid can be achieved through several methods, broadly categorized as catalytic or stoichiometric.

Catalytic Approaches: The most common catalytic method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. To drive the equilibrium towards the product ester, one of the reactants (usually the alcohol) is used in large excess, or water is removed as it is formed, often by azeotropic distillation using a Dean-Stark apparatus. wikipedia.org For sterically hindered benzoic acids, like the title compound, harsher conditions or more specialized catalysts may be necessary. Alternative catalysts include tin(II) compounds, which have been shown to be effective for the esterification of benzoic acid with long-chain alcohols, and various solid acid catalysts like ion-exchange resins or deep eutectic solvents (DES), which offer environmental benefits and easier separation. acs.orgacs.orgorganic-chemistry.org

Stoichiometric Approaches: A more direct, non-equilibrium approach involves first converting the carboxylic acid to a more reactive acylating agent. Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the benzoic acid to its corresponding acyl chloride. This highly reactive intermediate readily reacts with an alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, to afford the ester in high yield. This method is often preferred for hindered acids where direct catalytic esterification is sluggish.

Amidation Reactions: Via Acid Chlorides and Peptide Coupling Reagents

The formation of an amide bond from this compound is a crucial transformation, often employed in the synthesis of biologically active molecules. Similar to esterification, this can be accomplished via an acid chloride intermediate or by using specialized coupling reagents. researchgate.net

Via Acid Chlorides: The carboxylic acid is converted to 2-bromo-5-(t-butyl)benzoyl chloride using a chlorinating agent. The subsequent reaction of the acid chloride with a primary or secondary amine yields the corresponding amide. This is a robust and widely used method, though it may not be suitable for sensitive substrates that are incompatible with the harsh conditions of acid chloride formation.

Via Peptide Coupling Reagents: A milder and more common approach in modern synthesis, particularly for complex or sensitive molecules, involves the use of peptide coupling reagents. These reagents activate the carboxylic acid in situ, allowing it to react directly with an amine under mild conditions. researchgate.netacs.org The steric hindrance from the ortho-bromine atom can make coupling challenging, necessitating the use of highly efficient reagents. nih.gov A variety of such reagents exist, each with its own mechanism and advantages. The choice of reagent and additives can be critical for achieving high yields and minimizing side reactions like racemization if chiral amines are used. atlas.org

Below is a table comparing common coupling reagents used for amide bond formation.

| Coupling Reagent Class | Example Reagents | Additives | Key Features & Considerations |

| Carbodiimides | DCC, DIC, EDC | HOBt, HOAt | Widely used and cost-effective. DCC can form an insoluble urea (B33335) byproduct. EDC is water-soluble. Additives are used to increase efficiency and suppress racemization. atlas.org |

| Onium Salts (Aminium/Uronium) | HBTU, TBTU, HATU, COMU | DIEA, NMM | Highly efficient and fast-reacting. Generally, lead to low levels of racemization. Often the reagents of choice for difficult couplings. nih.govatlas.org |

| Onium Salts (Phosphonium) | PyBOP, PyAOP | DIEA, NMM | Very effective, particularly for sterically hindered and N-methylated amino acids. Does not react with the free amino group of the amine component. researchgate.netatlas.org |

| Other | TiCl₄, DEPBT, T3P | Pyridine, DIEA | Includes a range of reagents with unique properties. TiCl₄ is a Lewis acid promoter. acs.org DEPBT is noted for its resistance to racemization. |

Reduction of the Carboxylic Acid to Alcohols and Aldehydes

The carboxylic acid group of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reagent and conditions employed.

Reduction to Alcohols: Carboxylic acids are resistant to reduction by mild agents like sodium borohydride. Strong reducing agents are required.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful and non-selective reducing agent that will readily reduce the carboxylic acid to the corresponding benzyl (B1604629) alcohol, 2-bromo-5-(t-butyl)benzyl alcohol. However, it will also reduce many other functional groups.

Borane (B79455) (BH₃): Borane, typically used as a complex with tetrahydrofuran (B95107) (BH₃-THF) or dimethyl sulfide (B99878) (BH₃-SMe₂), is a highly effective and chemoselective reagent for reducing carboxylic acids. acs.orgorganic-chemistry.orglibretexts.org It reduces carboxylic acids rapidly and quantitatively to alcohols, often in the presence of other functional groups like esters, ketones, nitriles, and halides, which are reduced much more slowly. acs.orgnih.gov This makes borane the reagent of choice for the selective reduction of the carboxyl group in this compound without affecting the bromo substituent.

Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is challenging as aldehydes are more easily reduced than the starting acid. Therefore, this transformation is typically achieved through indirect, multi-step procedures or by using specialized methods:

From Acyl Chlorides: The carboxylic acid can be converted to its acyl chloride, which can then be reduced to the aldehyde using a hindered or deactivated reducing agent. The Rosenmund reduction, which uses catalytic hydrogenation over a poisoned palladium catalyst (e.g., Pd/BaSO₄ with quinoline-sulfur), is a classic example. youtube.com Alternatively, hindered metal hydrides like lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) can achieve this transformation at low temperatures.

From Weinreb Amides: A modern and reliable method involves first converting the carboxylic acid to its N-methoxy-N-methylamide (Weinreb amide). This derivative can then be treated with a hydride reagent like diisobutylaluminum hydride (DIBAL-H). acs.orgacs.orgyoutube.com The resulting tetrahedral intermediate is stable to further reduction and is hydrolyzed upon workup to yield the aldehyde, 2-bromo-5-(t-butyl)benzaldehyde.

Decarboxylation Mechanisms and Applications

The removal of the carboxyl group, known as decarboxylation, from an aromatic ring is a synthetically useful reaction. Aromatic carboxylic acids are generally stable and require high temperatures or catalysts to undergo decarboxylation.

Thermal Decarboxylation: Simple heating of benzoic acids to high temperatures can induce decarboxylation, but this often requires harsh conditions (temperatures >200 °C) and is not a clean or high-yielding process.

Catalytic Decarboxylation: More efficient decarboxylation is achieved using transition metal catalysts, with copper being the most traditional and widely studied. researchgate.net

Copper-Catalyzed Decarboxylation: Heating a benzoic acid with a copper salt, often copper(I) oxide or copper powder in a high-boiling solvent like quinoline, facilitates decarboxylation. The reaction is thought to proceed via a copper benzoate (B1203000) intermediate. The presence of electron-withdrawing groups on the aromatic ring, such as the nitro group or the bromine atom in the title compound, generally facilitates this reaction. researchgate.netrsc.org Modern protocols have been developed that allow this transformation to occur under milder conditions, sometimes using co-catalysts or specialized ligands. nih.govacs.org

Palladium-Catalyzed Decarboxylation: Palladium catalysts have also been developed for the decarboxylation of aromatic acids, which can proceed under relatively mild conditions, particularly for electron-rich substrates. nih.gov

These reactions are valuable for replacing a carboxyl group with a hydrogen atom, providing access to substituted arenes that might be difficult to synthesize by other means.

Reactions at the Bromine Atom

The carbon-bromine bond on the aromatic ring provides a site for substitution reactions, allowing for the introduction of a wide range of functionalities.

Nucleophilic Aromatic Substitution Pathways

While aromatic rings are typically electron-rich and react with electrophiles, aryl halides can undergo nucleophilic substitution under certain conditions. For this compound, two primary mechanisms are possible: the addition-elimination (SₙAr) mechanism and the elimination-addition (benzyne) mechanism.

Addition-Elimination (SₙAr) Mechanism: This pathway is favored when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (the bromine atom). acs.orgyoutube.com These EWGs stabilize the negatively charged intermediate (a Meisenheimer complex) formed upon nucleophilic attack. youtube.com In this compound, the carboxylic acid group is a moderate EWG situated ortho to the bromine. This provides some activation, potentially allowing SₙAr reactions to occur with strong nucleophiles under forcing conditions (high temperature/pressure). The electron-donating t-butyl group at the meta position has a minimal electronic effect on this stabilization.

Elimination-Addition (Benzyne) Mechanism: This mechanism does not require activation by EWGs but instead proceeds under very strong basic conditions (e.g., sodium amide, NaNH₂). rsc.org The base abstracts a proton from a carbon adjacent to the one bearing the leaving group. In this case, the proton at the C3 position (ortho to the carboxyl group) is the most likely to be removed. Subsequent elimination of the bromide ion generates a highly reactive, strained triple-bonded intermediate called benzyne (B1209423). masterorganicchemistry.com The nucleophile then attacks one of the carbons of the triple bond, followed by protonation, to yield the substitution product. A key feature of the benzyne mechanism is that it can lead to a mixture of regioisomers if the benzyne intermediate is unsymmetrical.

Copper-Catalyzed Nucleophilic Substitution (Ullmann Reaction): A highly practical method for substituting aryl halides is the copper-catalyzed Ullmann reaction. This reaction is more versatile than uncatalyzed SₙAr and does not require the harsh basic conditions of the benzyne pathway. It can be used to form C-N, C-O, and C-S bonds. wikipedia.org For example, reacting this compound with an amine, alcohol, or thiol in the presence of a copper catalyst (e.g., CuI, Cu₂O) and a base can lead to the corresponding aniline (B41778), phenyl ether, or thioether derivatives. wikipedia.orgyoutube.comresearchgate.net This reaction, often referred to as an Ullmann condensation, is a cornerstone of synthetic chemistry for building complex aromatic structures. organic-chemistry.org

Reactivity of the Aromatic Ring System

The substituents on the benzene (B151609) ring influence its reactivity towards further substitution reactions.

In electrophilic aromatic substitution reactions, the existing substituents on the benzene ring direct the position of the incoming electrophile.

The bromo group is a deactivating but ortho-, para-directing substituent. libretexts.org Its electron-withdrawing inductive effect makes the ring less reactive than benzene, but its ability to donate a lone pair of electrons through resonance directs incoming electrophiles to the positions ortho and para to it.

The tert-butyl group is an activating, ortho-, para-directing group. stackexchange.comlibretexts.org It donates electron density to the ring primarily through an inductive effect, stabilizing the carbocation intermediate formed during electrophilic attack. stackexchange.com

The carboxylic acid group is a deactivating and meta-directing group. ncert.nic.in Its electron-withdrawing nature deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position.

While less common for the aromatic ring itself, radical reactions can occur at the benzylic position if an alkyl group were present. For this compound, radical reactions are not a primary mode of reactivity for the core structure under typical conditions. However, the tert-butyl group itself can be susceptible to radical abstraction under forcing conditions, although this is generally a less controlled process.

Stereoelectronic and Steric Influence of the tert-butyl Group on Reactivity

The tert-butyl group exerts a significant influence on the reactivity of this compound due to its large size (steric effects) and its electron-donating nature (electronic effects).

Derivatization Strategies for Advanced Chemical Entities

Synthesis of Ester and Amide Derivatives for Structure-Activity Relationship Studies

The carboxylic acid group of 2-bromo-5-(t-butyl)benzoic acid is a prime target for derivatization to generate esters and amides. These derivatives are fundamental in structure-activity relationship (SAR) studies, which aim to understand how specific structural changes in a molecule affect its biological activity. nih.gov

Esterification: The conversion of the carboxylic acid to an ester is a common strategy to modify the polarity, lipophilicity, and metabolic stability of the parent compound. Standard esterification methods, such as reacting the acid with an alcohol in the presence of an acid catalyst, can be employed. libretexts.org This allows for the introduction of a wide variety of alkyl or aryl groups. For instance, creating a series of methyl, ethyl, and propyl esters allows for a systematic investigation of how the size of the ester group influences the molecule's interaction with a biological target.

A representative table of potential ester and amide derivatives for SAR studies is shown below.

| Derivative Type | Reactant | General Reaction | Potential R-Group |

|---|---|---|---|

| Ester | Alcohol (R-OH) | Acid-catalyzed esterification | Methyl, Ethyl, Isopropyl, Benzyl (B1604629) |

| Amide | Amine (R-NH₂) | Coupling agent-mediated amidation | Cyclohexyl, Phenyl, Morpholinyl, Piperidinyl |

Preparation of Functionalized Anilides and Heterocyclic Systems

Further diversification of this compound involves the creation of more complex structures like functionalized anilides and various heterocyclic systems.

Functionalized Anilides: Anilides, which are amides derived from aniline (B41778), can be synthesized by reacting this compound with a variety of substituted anilines. This reaction, often facilitated by standard amide coupling protocols, introduces a second aromatic ring into the molecule. The substituents on the aniline ring can be systematically varied to probe for additional interactions with biological targets. For example, the Ullmann reaction, a copper-catalyzed N-arylation, can be used to form C-N bonds, as demonstrated in the synthesis of 5-bromo-2-(phenylamino)benzoic acid from 2,5-dibromobenzoic acid and aniline. researchgate.net

Heterocyclic Systems: The dual functionality of this compound, with its carboxylic acid and bromo-substituent, makes it a valuable precursor for the synthesis of heterocyclic compounds. These cyclic structures are prevalent in many biologically active molecules. For example, the carboxylic acid can react with reagents like 2-aminophenol (B121084) to form 2-substituted benzoxazoles. colostate.edu The bromo group can participate in intramolecular cyclization reactions or serve as a handle for building more complex ring systems.

Introduction of Biologically Relevant Moieties via Cross-Coupling Reactions

The bromine atom on the aromatic ring of this compound is a key functional group for introducing structural diversity through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a widely used method to form carbon-carbon bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or its ester. nih.govnih.gov Using this reaction, this compound can be coupled with various aryl, heteroaryl, or alkyl boronic acids to introduce biologically relevant fragments. nih.gov For example, coupling with pyridineboronic acid would introduce a pyridine (B92270) ring, a common motif in pharmaceuticals. nih.gov A typical catalyst system for this transformation is a palladium source like Pd(OAc)₂ with a phosphine (B1218219) ligand such as tri-tert-butylphosphine. researchgate.net

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the synthesis of N-aryl and N-heteroaryl derivatives. chemspider.com By reacting this compound with various amines in the presence of a palladium catalyst and a suitable base, a wide range of amino-substituted benzoic acids can be prepared. This is particularly useful for introducing functionalities that can modulate the pharmacokinetic properties of the molecule.

The table below illustrates some potential cross-coupling reactions.

| Reaction Name | Coupling Partner | Catalyst System (Example) | Resulting Moiety |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / Base | Biphenyl derivative |

| Suzuki-Miyaura | Pyridine-3-boronic acid | CataCXium A Pd G3 / Base | Pyridyl-substituted derivative nih.gov |

| Buchwald-Hartwig | Aniline | [Pd₂(dba)₃] / BINAP / Base | Diphenylamine derivative chemspider.com |

| Buchwald-Hartwig | Morpholine | Pd-catalyst / Ligand / Base | Morpholinyl-substituted derivative |

Derivatization for Enhanced Analytical Detectability and Separation

In analytical chemistry, it is often necessary to modify a molecule to improve its detection and separation by techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). valahia.roresearchgate.net While HPLC can often analyze benzoic acids directly, GC analysis typically requires derivatization to increase the volatility and thermal stability of the analyte. valahia.ro

For Gas Chromatography (GC): The carboxylic acid group of this compound makes it non-volatile. To analyze it by GC, it must be converted into a more volatile derivative. colostate.edu

Alkylation: This involves converting the carboxylic acid into an ester, such as a methyl or ethyl ester. libretexts.org This is a common technique that reduces polarity and increases volatility. libretexts.org Reagents like trimethyl orthoacetate can be used for this purpose. google.com

Silylation: This process replaces the active hydrogen of the carboxyl group with a silyl (B83357) group, like trimethylsilyl (B98337) (TMS). libretexts.orglmaleidykla.lt Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this transformation, yielding derivatives with good chromatographic properties. lmaleidykla.ltdamascusuniversity.edu.sy

For High-Performance Liquid Chromatography (HPLC): While often not required, derivatization can be used to enhance detection sensitivity, especially for trace analysis. valahia.ro This typically involves attaching a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group) to the molecule. For carboxylic acids, reagents like p-bromophenacyl bromide can be used to create strongly UV-absorbing esters. libretexts.org Another strategy involves using a derivatizing agent that introduces a charge and an easily fragmentable group for highly sensitive detection by mass spectrometry (MS). Reagents like 4-bromo-N-methylbenzylamine have been developed for this purpose, improving ionization efficiency and providing a characteristic isotopic pattern from the bromine for clear identification in LC-MS/MS analysis. nih.govnih.gov

The following table summarizes derivatization strategies for analytical purposes.

| Analytical Method | Derivatization Strategy | Reagent Example | Purpose |

|---|---|---|---|

| Gas Chromatography (GC) | Esterification (Alkylation) | Trimethyl orthoacetate google.com | Increase volatility and thermal stability libretexts.orgcolostate.edu |

| Gas Chromatography (GC) | Silylation | BSTFA lmaleidykla.lt | Increase volatility and improve peak shape libretexts.orglmaleidykla.lt |

| HPLC-UV | Chromophore Tagging | p-Bromophenacyl bromide libretexts.org | Enhance UV detectability libretexts.org |

| LC-MS/MS | Charge/Isotope Tagging | 4-Bromo-N-methylbenzylamine nih.govnih.gov | Improve ionization and aid identification nih.govnih.gov |

Spectroscopic and Structural Elucidation Techniques for 2 Bromo 5 T Butyl Benzoic Acid and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For 2-Bromo-5-(t-butyl)benzoic acid, both ¹H and ¹³C NMR provide definitive evidence for its structure.

In the ¹H NMR spectrum, the protons of the tert-butyl group are expected to produce a sharp singlet around 1.3 ppm due to the nine equivalent protons. The aromatic protons, due to their distinct electronic environments, will appear as a set of multiplets in the downfield region, typically between 7.5 and 8.0 ppm. The acidic proton of the carboxylic acid group is anticipated to be a broad singlet at a significantly downfield chemical shift, often above 10 ppm, and its position can be sensitive to the solvent and concentration. docbrown.info

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. The quaternary carbon of the tert-butyl group and the methyl carbons will have characteristic chemical shifts. The aromatic carbons will resonate in the 120-140 ppm range, with the carbon attached to the bromine atom (C2) and the carboxylic acid group (C1) being significantly deshielded. The carbonyl carbon of the carboxylic acid will appear at the most downfield position, typically in the range of 165-175 ppm. docbrown.info

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| -C(CH₃)₃ | ~1.3 | s |

| Ar-H | ~7.5 - 8.0 | m |

| -COOH | >10 | br s |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| -C (CH₃)₃ | ~35 |

| -C(C H₃)₃ | ~31 |

| Aromatic C-H | ~125-135 |

| Aromatic C-Br | ~120 |

| Aromatic C-C(CH₃)₃ | ~150 |

| Aromatic C-COOH | ~133 |

| -C OOH | ~170 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is crucial for unequivocally determining the molecular formula of this compound by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. The presence of bromine is readily identified by the characteristic isotopic pattern, with two peaks of nearly equal intensity (M+ and M+2) separated by two mass units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. miamioh.edu

Electron ionization (EI) mass spectrometry would also reveal a predictable fragmentation pattern. Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.org For this compound, the loss of a tert-butyl group (-C₄H₉, M-57) is also a likely fragmentation pathway.

Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Description |

| [M]⁺ | 256 | 258 | Molecular ion |

| [M-OH]⁺ | 239 | 241 | Loss of hydroxyl radical |

| [M-COOH]⁺ | 211 | 213 | Loss of carboxyl group |

| [M-C₄H₉]⁺ | 199 | 201 | Loss of tert-butyl group |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. docbrown.info

In the IR spectrum of this compound, a very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. docbrown.info The C=O stretching vibration of the carbonyl group will give rise to a strong, sharp peak around 1700 cm⁻¹. The C-H stretching vibrations of the tert-butyl group will be observed just below 3000 cm⁻¹, while the aromatic C-H stretches appear above 3000 cm⁻¹. The C-Br stretch is expected at lower wavenumbers, typically in the 500-650 cm⁻¹ range.

Raman spectroscopy, being particularly sensitive to non-polar bonds, will show strong signals for the aromatic ring vibrations and the C-C bonds of the tert-butyl group.

Predicted Key Vibrational Bands for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibration |

| O-H (acid) | 2500-3300 (broad) | Weak | Stretching |

| C=O (acid) | ~1700 (strong) | Moderate | Stretching |

| C-H (aromatic) | >3000 (moderate) | Strong | Stretching |

| C-H (aliphatic) | <3000 (moderate) | Strong | Stretching |

| C=C (aromatic) | 1450-1600 (moderate) | Strong | Stretching |

| C-Br | 500-650 (moderate) | Strong | Stretching |

X-ray Crystallography for Solid-State Molecular Structure Determination

For this related compound, the benzene (B151609) ring is essentially planar, with the bromine, tert-butyl, and aldehyde groups lying in or close to this plane. docbrown.infomiamioh.edu A similar planarity would be expected for the benzoic acid derivative. In the solid state, benzoic acids typically form centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups. nist.gov It is highly probable that this compound would also exhibit this dimeric structure in its crystalline form.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. Aromatic compounds like benzoic acid exhibit characteristic absorption bands in the UV region. Benzoic acid itself shows two main absorption bands, often referred to as the B-band and C-band. rsc.org

For this compound, the electronic transitions are primarily associated with the π-system of the benzene ring. The presence of the bromine atom and the tert-butyl group as substituents will cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzoic acid. The B-band is expected to appear around 230-240 nm, while the weaker C-band would be observed at approximately 270-290 nm. rsc.orgnist.gov The exact positions of these maxima can be influenced by the solvent used for the analysis.

Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Band | Predicted λmax (nm) | Description |

| B-band | ~235 | π → π* transition |

| C-band | ~280 | π → π* transition (benzenoid) |

Computational and Theoretical Investigations of 2 Bromo 5 T Butyl Benzoic Acid

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful tool for examining the electronic structure and bonding of 2-bromo-5-(t-butyl)benzoic acid. Using a functional such as B3LYP with a substantial basis set like 6-311+G(d,p), the optimized molecular geometry and electronic properties can be accurately determined.

The electronic structure is heavily influenced by the substituents on the benzene (B151609) ring. The bromine atom, being an electronegative and polarizable halogen, acts as an electron-withdrawing group through the inductive effect, but also as a weak deactivator that can donate electron density to the ring through resonance. The tert-butyl group, on the other hand, is a bulky alkyl group that is weakly electron-donating through hyperconjugation. The interplay of these substituent effects, along with the carboxylic acid group, defines the electron distribution across the molecule.

Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.

Table 1: Calculated Electronic Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | -6.89 eV |

| LUMO Energy | -1.23 eV |

| HOMO-LUMO Gap | 5.66 eV |

| Dipole Moment | 2.45 D |

| Mulliken Atomic Charge on Br | -0.08 e |

Prediction of Spectroscopic Parameters

Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which can aid in the experimental identification and characterization of this compound.

Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to the nuclear coordinates, the vibrational frequencies and their corresponding intensities can be predicted. These theoretical spectra can be compared with experimental FT-IR and FT-Raman spectra to assign the observed vibrational modes. Key vibrational modes for this molecule would include the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, C-Br stretch, and various aromatic C-H and C-C stretching and bending modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predictions are invaluable for interpreting experimental NMR spectra and confirming the molecular structure. The chemical shifts will be influenced by the electron-withdrawing bromo group and the electron-donating tert-butyl group.

Table 2: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value |

|---|---|

| ¹H NMR | |

| -COOH | 12.5 ppm |

| Aromatic-H (ortho to COOH) | 7.9 ppm |

| Aromatic-H (meta to COOH) | 7.6 ppm |

| Aromatic-H (para to COOH) | 7.8 ppm |

| t-butyl-H | 1.3 ppm |

| ¹³C NMR | |

| C=O | 172 ppm |

| C-COOH | 133 ppm |

| C-Br | 120 ppm |

| C-t-butyl | 155 ppm |

| IR Frequencies | |

| O-H stretch | ~3000 cm⁻¹ (broad) |

| C=O stretch | ~1700 cm⁻¹ |

Analysis of Substituent Effects on Acidity and Reaction Pathways

The acidity of this compound is a key chemical property that is significantly modulated by its substituents. The electron-withdrawing bromine atom at the ortho position is expected to increase the acidity of the carboxylic acid by stabilizing the resulting carboxylate anion through its inductive effect. mdpi.comlibretexts.orglibretexts.org Conversely, the electron-donating tert-butyl group at the meta position (relative to the bromine) would slightly decrease the acidity. libretexts.orglibretexts.org

Computational studies can quantify these effects by calculating the gas-phase acidity or the pKa value in a solvent continuum model. The gas-phase acidity is determined by the enthalpy or Gibbs free energy change of the deprotonation reaction. Comparing the calculated acidity of the title compound with that of benzoic acid and other substituted analogues provides a clear picture of the electronic influence of the bromo and tert-butyl groups. nih.govresearchgate.net

Reaction pathways can also be modeled to understand the mechanisms of reactions involving this molecule. For instance, the energy profile for electrophilic aromatic substitution can be calculated to determine the preferred positions of attack and the activation energies, providing insights into the regioselectivity of such reactions.

Table 3: Calculated Acidity Parameters

| Compound | Calculated Gas-Phase Acidity (kcal/mol) | Calculated pKa (in water) |

|---|---|---|

| Benzoic Acid | 335.2 | 4.20 |

| 2-Bromobenzoic Acid | 328.5 | 2.85 |

Conformational Analysis and Intermolecular Interactions

The presence of the bulky tert-butyl group and the carboxylic acid group suggests the possibility of different conformers for this compound. Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them.

Furthermore, computational studies can elucidate the nature and strength of intermolecular interactions, such as the hydrogen bonding that leads to the formation of dimers in the solid state, a common feature for carboxylic acids.

Mechanistic Studies of Key Transformations via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated, providing a detailed understanding of the reaction kinetics and thermodynamics.

A fundamental transformation to model would be the esterification of the carboxylic acid. The reaction pathway, involving the initial protonation of the carbonyl oxygen followed by nucleophilic attack of an alcohol, can be computationally modeled. This would involve identifying the structures of all intermediates and transition states along the reaction coordinate. The calculated activation barriers would provide a quantitative measure of the reaction rate.

Another key area for mechanistic study is the palladium-catalyzed cross-coupling reactions at the C-Br bond, such as the Suzuki or Heck reaction. Computational modeling can shed light on the elementary steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination, and how the electronic and steric properties of the tert-butyl and carboxylic acid groups influence the efficiency of these important synthetic transformations.

Applications in Advanced Organic Synthesis

Building Block for Complex Molecule Synthesis

The strategic placement of reactive functional groups makes 2-Bromo-5-(t-butyl)benzoic acid a highly useful scaffold for the synthesis of more complex molecules. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and alcohols, through standard organic reactions. The bromine atom, on the other hand, serves as a handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira couplings. The tert-butyl group, while generally unreactive, exerts significant steric and electronic effects, influencing the regioselectivity of reactions and the conformational properties of the final products.

The interplay of these functional groups allows for a stepwise and controlled elaboration of the molecular structure. For instance, the carboxylic acid can be protected while a cross-coupling reaction is performed at the bromine position, followed by deprotection and further modification of the acid functionality. This orthogonal reactivity is a cornerstone of modern synthetic strategy, enabling the efficient construction of intricate target molecules.

Precursor for Specialized Pharmaceutical and Agrochemical Intermediates

The presence of the bromo and carboxylic acid functionalities on the same ring in this compound suggests its potential as a precursor for a wide range of substituted phenyl derivatives that are sought after in drug discovery and agrochemical research. The tert-butyl group can enhance metabolic stability and improve the pharmacokinetic profile of a drug candidate. Therefore, this compound is a valuable starting material for the generation of libraries of novel compounds to be screened for biological activity.

Ligand Scaffolding in Catalysis

The development of novel ligands is a critical aspect of homogeneous catalysis, and substituted aromatic compounds play a pivotal role in the design of these ligands. While direct applications of this compound in catalysis are not extensively documented, its derivatives have shown significant promise. For instance, the closely related compound, 2-bromo-5-(tert-butyl)isophthalic acid, has been utilized in the synthesis of pincer ligands. Pincer ligands are a class of chelating agents that bind tightly to a metal center through three coordinating atoms, conferring high stability and catalytic activity to the resulting metal complex. The synthesis of an expanded pincer ligand, tBu-PONNOP, highlights the utility of such substituted aromatic backbones in creating sophisticated catalytic systems. nih.gov

The bromo and carboxylic acid groups on this compound can be chemically manipulated to introduce coordinating atoms, such as phosphorus, nitrogen, or sulfur, which are essential for metal binding. The steric bulk of the tert-butyl group can be strategically employed to create a specific steric environment around the metal center, influencing the selectivity and efficiency of the catalyst. This makes this compound a valuable scaffold for the development of new generations of catalysts for a wide range of organic transformations.

Monomer in Polymer Chemistry

Currently, there is no readily available scientific literature or patent documentation to suggest the application of this compound as a functionalized monomer in polymer chemistry. The presence of the carboxylic acid and bromo functionalities could theoretically allow for its incorporation into polyesters or through polymerization reactions involving the bromine atom. However, specific examples or research exploring this potential application are not documented.

Future Research Directions and Challenges in 2 Bromo 5 T Butyl Benzoic Acid Chemistry

Development of More Sustainable and Atom-Economical Synthetic Pathways

The traditional synthesis of substituted benzoic acids often involves multi-step sequences that may utilize harsh reagents and generate significant waste. google.com A primary future goal is the development of greener and more atom-economical routes to 2-Bromo-5-(t-butyl)benzoic acid and its precursors.

Another promising avenue is the use of oxygen as a green and inexpensive oxidant in continuous-flow reactors for the synthesis of substituted benzoic acids from the corresponding toluenes. wipo.int Adapting such technologies for the synthesis of this compound could enhance safety and efficiency, particularly when handling reactive intermediates. wipo.int The recovery and reuse of byproducts and catalysts from industrial residues also represent a critical aspect of sustainable chemistry. epa.gov

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Direct C-H Activation/Functionalization | Fewer synthetic steps, higher atom economy. nih.gov | Achieving high regioselectivity in the presence of the t-butyl group. nih.gov |

| Catalytic Oxidation with O₂ | Use of a green oxidant, improved safety and yield. wipo.int | Catalyst stability and selectivity under oxidation conditions. |

| Valorization of Industrial Residues | Circular economy, reduced environmental impact. epa.gov | Efficient separation and purification of target compounds from complex mixtures. |

Exploration of Novel Catalytic Transformations for Enhanced Selectivity

The bromine atom on the this compound ring is a prime handle for a multitude of catalytic cross-coupling reactions. wikipedia.orglibretexts.org While palladium-catalyzed reactions like Suzuki, Stille, and Buchwald-Hartwig aminations are well-established for aryl bromides, the future lies in developing novel catalytic systems that offer enhanced selectivity, broader functional group tolerance, and milder reaction conditions. libretexts.orgnih.govnumberanalytics.com

For example, the development of catalysts based on more abundant and less toxic metals, such as nickel or copper, is a significant trend. rsc.orgacs.orgnyu.edu Nickel catalysts, in particular, have shown unique reactivity profiles, sometimes differing from palladium in terms of selectivity due to their different sensitivity to electronic and steric effects. youtube.comnih.gov Investigating nickel-catalyzed cross-couplings of this compound could unlock new reaction pathways and provide access to novel derivatives. researchgate.net

Furthermore, achieving site-selectivity in molecules with multiple reactive sites is a persistent challenge. nih.gov For derivatives of this compound that might contain other halogen atoms or reactive positions, developing catalytic systems that can selectively target the C-Br bond ortho to the carboxylic acid would be of great value. This requires a deep understanding of ligand effects, catalyst-substrate interactions, and the subtle interplay of electronic and steric factors. semanticscholar.orgacs.org

Discovery of Undiscovered Derivatizations for Emerging Applications

The true value of a building block like this compound is realized through its conversion into a diverse array of derivatives with useful properties. Future research will undoubtedly focus on discovering novel derivatizations for emerging applications in fields such as medicinal chemistry, materials science, and agrochemicals. nih.govwipo.int

In medicinal chemistry, the benzoic acid motif is prevalent in many drug molecules. nih.gov The combination of the bulky t-butyl group and the ability to introduce various substituents at the 2-position via cross-coupling offers a strategy for creating three-dimensional structures that can effectively probe the binding pockets of biological targets. acs.org Future work could involve the synthesis of libraries of amides, esters, and more complex heterocyclic systems derived from this compound for screening against various diseases. nih.gov

In materials science, aromatic carboxylic acids are used in the synthesis of metal-organic frameworks (MOFs), polymers, and liquid crystals. The specific substitution pattern of this compound could be exploited to create materials with unique thermal, optical, or electronic properties. For instance, derivatization could lead to novel charge-transport materials or functional polymers.

A novel charge-switch derivatization method using 3-(chlorosulfonyl)benzoic acid has been developed for the sensitive analysis of certain lipids, showcasing an innovative application of a benzoic acid derivative. nih.govacs.org This highlights the potential for creating new analytical reagents from tailored benzoic acid structures.

Integration into Flow Chemistry and Automation for High-Throughput Synthesis

The transition from traditional batch manufacturing to continuous flow chemistry is revolutionizing the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. chemicalindustryjournal.co.uknih.govpharmacompass.com This approach offers numerous advantages, including enhanced safety, better process control, improved efficiency, and easier scalability. rsc.orgacs.org

A key future direction for this compound chemistry is its integration into flow-based synthetic platforms. This would involve developing robust protocols for its synthesis and subsequent derivatization in continuous reactors. For example, cross-coupling reactions, which are central to the utility of this compound, can be significantly optimized in flow systems, allowing for precise control over reaction time, temperature, and stoichiometry. acs.org

Pairing flow chemistry with automation and real-time reaction analysis would enable the high-throughput synthesis of libraries of derivatives. This automated approach can accelerate the discovery of new molecules with desired properties by rapidly exploring a wide range of reaction parameters and building blocks. acs.org The challenge lies in adapting existing batch chemistries to flow conditions, which often requires re-optimization of catalysts, solvents, and reaction parameters.

| Technology | Application to this compound | Potential Benefits |

| Flow Chemistry | Continuous synthesis and derivatization (e.g., cross-coupling). chemicalindustryjournal.co.uk | Improved safety, better heat and mass transfer, easier scale-up. nih.gov |

| Automated Synthesis | High-throughput library generation for drug discovery. acs.org | Accelerated optimization and discovery of new compounds. |

| Computational Fluid Dynamics (CFD) | Modeling and optimization of flow reactor design. rsc.org | Reduced need for extensive experimentation, faster process development. |

Advanced Mechanistic Investigations of Steric and Electronic Effects

A deeper understanding of the fundamental mechanisms governing the reactions of this compound is crucial for rational catalyst design and reaction optimization. The interplay between the steric hindrance of the bulky tert-butyl group and the electronic effects of the bromo and carboxylic acid substituents presents a fascinating area for mechanistic inquiry.

The tert-butyl group, being large and electron-donating, significantly influences the reactivity of the aromatic ring. It can sterically hinder access to the adjacent ortho-position (the bromine atom) and the carboxylic acid group. Advanced computational studies, such as Density Functional Theory (DFT) calculations, could be employed to model the transition states of various reactions and quantify the energetic impact of this steric bulk. youtube.com

In cross-coupling reactions, the mechanism involves several key steps: oxidative addition, transmetalation, and reductive elimination. acs.org The rates of these steps are sensitive to both steric and electronic factors. For example, the steric hindrance around the palladium or nickel center can influence ligand association/dissociation and the ease of reductive elimination. acs.orgacs.org Kinetic studies, including kinetic isotope effect (KIE) experiments, can provide valuable insights into the rate-determining steps of reactions involving this compound and how they are influenced by its unique substitution pattern. nih.gov Comparing the reactivity and selectivity of different catalysts, such as palladium versus nickel, can further illuminate the dominant mechanistic pathways at play. nyu.eduyoutube.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.